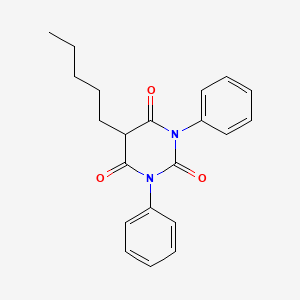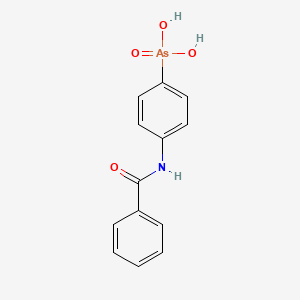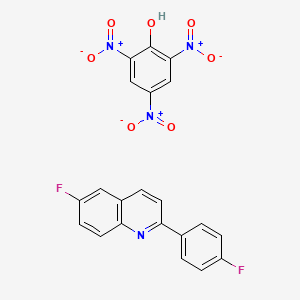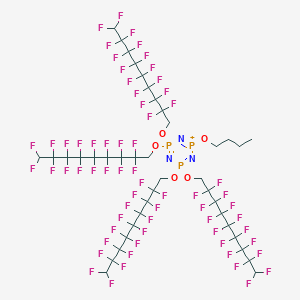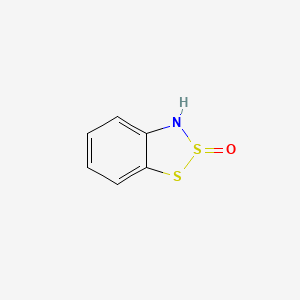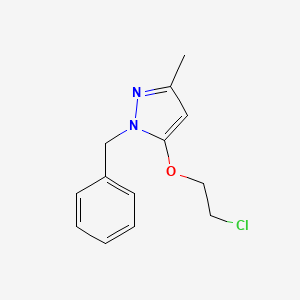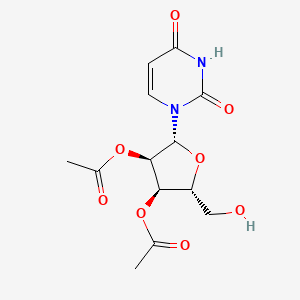
2',3'-di-O-acetyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Di-O-acetyluridine is a nucleoside derivative, specifically a protected nucleoside with open NH2/OH groups . It is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are acetylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-di-O-acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,3’-di-O-acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2’,3’-Di-O-acetyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding uridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under mild conditions.
Major Products Formed:
Hydrolysis: Yields uridine.
Substitution: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
科学的研究の応用
2’,3’-Di-O-acetyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of 2’,3’-di-O-acetyluridine involves its conversion to uridine in vivo. Once converted, uridine can participate in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. The acetylation protects the molecule during transport and enhances its bioavailability .
類似化合物との比較
2’,3’,5’-Tri-O-acetyluridine: Another acetylated derivative of uridine with three acetyl groups.
5’-O-ketoleucyl-2’,3’-di-O-acetyluridine: A compound that combines uridine with ketoleucine for enhanced therapeutic effects.
Uniqueness: 2’,3’-Di-O-acetyluridine is unique due to its specific acetylation pattern, which provides a balance between protection and reactivity. This makes it a valuable intermediate in the synthesis of other nucleoside analogs and a useful tool in biochemical research.
特性
分子式 |
C13H16N2O8 |
|---|---|
分子量 |
328.27 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1 |
InChIキー |
BUHMZKLSFGZBHP-HJQYOEGKSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)CO |
正規SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

